Cyclopentylmethanol;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Cyclopentylmethanol can be synthesized from cyclopentene through an indirect process involving an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

Molecular Structure Analysis

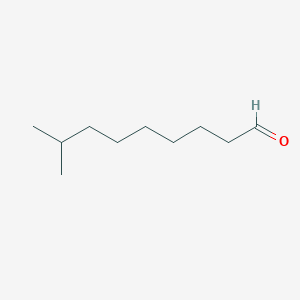

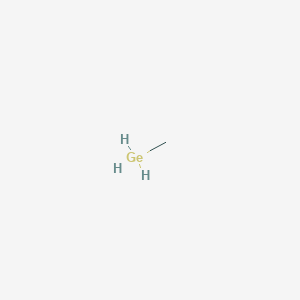

The molecular structure of Cyclopentylmethanol is represented by the formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .

Chemical Reactions Analysis

Cyclopentylmethanol can undergo various reactions. For instance, it can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . Iron, on the other hand, can undergo various reactions with Fe²⁺ and Fe³⁺ ions .

Physical And Chemical Properties Analysis

Cyclopentylmethanol has a density of 0.9±0.1 g/cm³, a boiling point of 163.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . Iron exists in several allotropic forms, including α-Iron, β-Iron, γ-Iron, and δ-Iron, each with distinct properties .

Scientific Research Applications

Siderophores in Biological Pathways

- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels.

- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .

- Results or Outcomes : Siderophores have wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Cyclopentadienes in Organometallic Chemistry

- Application Summary : Cyclopentadienes serve as versatile precursors of metallocenes, which show high activity in valuable catalytic transformations . Half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .

- Methods of Application : The half-sandwich metallocenes of the late transition metals can be synthesized by deprotonative complexation of cyclopentadiene with metal halide through the elimination of HX .

- Results or Outcomes : The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important .

Synthesis of Highly Substituted Cyclopentadienes

- Application Summary : Highly substituted cyclopentadienes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .

- Methods of Application : The synthesis of highly substituted cyclopentadienes involves various methods, including annulation, C–H bond functionalization, and reductive complexation .

- Results or Outcomes : The synthesis of these cyclopentadienes has led to the development of half-sandwich metallocenes of late transition metals, which are highly active catalysts for the C–H bond functionalization .

Complexation of Substituted Cyclopentadienyl Rhodium and Iridium Complexes

- Application Summary : [Rh(cod)OAc]2 and [Ir(cod)OMe]2 complexes reacted with substituted cyclopentadienes to give the corresponding cyclopentadienyl rhodium(I) and iridium(I) complexes .

- Methods of Application : The complexation method involves the reaction of [Rh(cod)OAc]2 and [Ir(cod)OMe]2 complexes with substituted cyclopentadienes .

- Results or Outcomes : This method provides a practical approach to synthesize substituted cyclopentadienyl rhodium(I) and iridium(I) complexes in good yields .

Synthesis of Pentafulvenes

- Application Summary : Pentafulvenes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .

- Methods of Application : The synthesis of pentafulvenes involves various methods, including annulation, C–H bond functionalization, and reductive complexation .

- Results or Outcomes : The synthesis of these pentafulvenes has led to the development of half-sandwich metallocenes of late transition metals, which are highly active catalysts for the C–H bond functionalization .

Complexation of Substituted Cyclopentadienyl Rhodium and Iridium Complexes

- Application Summary : [Rh(cod)OAc]2 and [Ir(cod)OMe]2 complexes reacted with substituted cyclopentadienes to give the corresponding cyclopentadienyl rhodium(I) and iridium(I) complexes .

- Methods of Application : The complexation method involves the reaction of [Rh(cod)OAc]2 and [Ir(cod)OMe]2 complexes with substituted cyclopentadienes .

- Results or Outcomes : This method provides a practical approach to synthesize substituted cyclopentadienyl rhodium(I) and iridium(I) complexes in good yields .

Safety And Hazards

Future Directions

properties

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

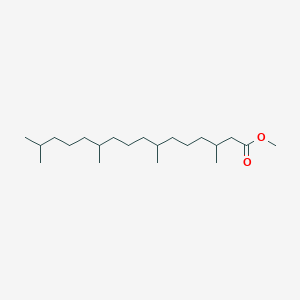

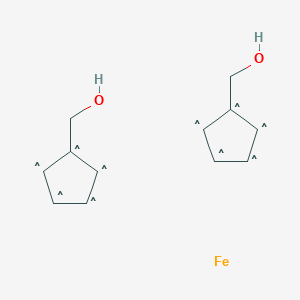

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentylmethanol;iron | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.